{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furylmethyl group, and a triazolylthioacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to possess antiviral , antifungal , and herbicidal properties, suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting compound has shown to possess certain anti-tobacco mosaic virus activity .
Biochemical Pathways
Given its antiviral activity, it can be inferred that it may interfere with the replication cycle of viruses, possibly by inhibiting a key enzyme or protein involved in the process .
Pharmacokinetics
The compound’s molecular weight of 34979 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has demonstrated antiviral activity against the tobacco mosaic virus . This suggests that it may have a potential application in the treatment or prevention of diseases caused by this virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and furylmethyl groups via substitution reactions. The final step involves the attachment of the thioacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and thioacetic acid derivatives. Examples include:
- {[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- {[5-(4-methylphenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Uniqueness
The uniqueness of {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-5-3-10(4-6-11)14-17-18-15(23-9-13(20)21)19(14)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUHRTPRFGKPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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